1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]
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Overview
Description
- The Boc protecting group is introduced by treating the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methoxylation:
- The methoxy group is typically introduced via methylation of a hydroxyl precursor using methyl iodide (MeI) or dimethyl sulfate (DMS).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
- Use of continuous flow reactors to enhance reaction efficiency and safety.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Automation and process control to ensure consistent quality and yield.
Mechanism of Action
Target of Action
The primary targets of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its targets in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Indole Moiety:
- The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
- Alternatively, the indole can be constructed using palladium-catalyzed cross-coupling reactions.
-
Spirocyclization:
- The spiro linkage is formed by reacting the indole derivative with a suitable piperidine precursor under conditions that promote cyclization, such as using a strong base or a Lewis acid catalyst.
Chemical Reactions Analysis
Types of Reactions: 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove oxygen functionalities or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to nucleophilic substitution reactions.
Hydrolysis: The Boc protecting group can be removed via hydrolysis using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, or halides
Hydrolysis: TFA, HCl, or other strong acids
Major Products:
- Oxidation products may include ketones, aldehydes, or carboxylic acids.
- Reduction products typically involve alcohols or alkanes.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Hydrolysis results in the removal of the Boc group, yielding the free amine.
Scientific Research Applications
1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1’-Boc-1,2-dihydro-5-hydroxy-2-oxo-spiro[3H-indole-3,4’-piperidine]: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
1’-Boc-1,2-dihydro-5-chloro-2-oxo-spiro[3H-indole-3,4’-piperidine]: The chloro substituent can significantly change its electronic properties and reactivity.
Uniqueness: The presence of the methoxy group in 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
IUPAC Name |
tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-11-12(23-4)5-6-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAYJBMICZNBCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591839 |
Source
|
Record name | tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752234-64-3 |
Source
|
Record name | tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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